molecular formula C12H12N2O4S B5603799 ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B5603799
M. Wt: 280.30 g/mol
InChI Key: VPHWFQOJVRPSKQ-UHFFFAOYSA-N
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Description

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (CID 674924) is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.30 g/mol . This ester derivative features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, and a furoylamide substituent . The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, and its presence is a cornerstone in a vast array of biologically active compounds . The aromatic nature of this ring allows for various chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets . Thiazole-containing compounds have been extensively researched and demonstrated to exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is closely related to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS# 53266-94-7), a common building block in organic synthesis, which shares a similar acetate-substituted thiazole core structure . As a biochemical intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development efforts . It is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWFQOJVRPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of the Ethyl 2 2 Furoylamino 1,3 Thiazol 4 Yl Acetate Scaffold

Retrosynthetic Analysis and Key Precursors for Thiazole (B1198619) Ring Formation

A logical retrosynthetic analysis of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate reveals two primary disconnection points around the thiazole core. This leads to two main synthetic strategies.

Strategy A involves the disconnection of the amide bond and the thiazole ring, identifying ethyl 2-amino-1,3-thiazole-4-acetate and 2-furoyl chloride as key intermediates. The aminothiazole intermediate, in turn, can be traced back to the reaction between ethyl 4-chloroacetoacetate and thiourea (B124793).

Strategy B disconnects the thiazole ring to reveal ethyl 4-chloroacetoacetate and a pre-functionalized N-(2-furoyl)thiourea. This approach builds the furoylamino moiety into one of the precursors before the cyclization step.

Both strategies rely on a set of common and readily accessible precursors:

Ethyl 4-chloroacetoacetate: This α-halo-β-ketoester is a crucial building block, providing the four-carbon unit required for the thiazole ring and the ethyl acetate (B1210297) side chain. It can be synthesized by the chlorination of diketene (B1670635) followed by reaction with ethanol (B145695), or by the chlorination of ethyl acetoacetate (B1235776) using reagents like sulfuryl chloride. google.com

2-Furoic acid: The source of the furan (B31954) ring, which can be converted to the more reactive 2-furoyl chloride.

Thiourea: A simple and common reagent that provides the nitrogen and sulfur atoms for the thiazole ring.

Methodologies for the Construction of the 2-(2-furoylamino)-1,3-thiazole Core

The formation of the central 2-(2-furoylamino)-1,3-thiazole structure is the cornerstone of the synthesis. This is achieved through a combination of cyclocondensation and amidation reactions.

Cyclocondensation Reactions for Thiazole Ring Synthesis

The Hantzsch thiazole synthesis is the most widely employed method for constructing the 2-aminothiazole (B372263) ring. nih.govnih.govut.ac.ir This reaction involves the cyclocondensation of an α-haloketone with a thioamide derivative.

In the context of synthesizing the target molecule, two variations of the Hantzsch reaction are prominent:

Reaction of Ethyl 4-chloroacetoacetate with Thiourea: This is a direct and efficient method to produce the intermediate ethyl 2-amino-1,3-thiazole-4-acetate. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. ub.edu The resulting aminothiazole can then be isolated and subsequently acylated. A patent describes a one-pot method where after the initial reaction of thiourea and ethyl 4-chloroacetoacetate, the product is directly processed, achieving a yield of 68.9% with a purity of 99.5%. ub.edu

Reaction of Ethyl 4-chloroacetoacetate with N-(2-furoyl)thiourea: This approach involves the pre-synthesis of N-(2-furoyl)thiourea, which then undergoes cyclocondensation with ethyl 4-chloroacetoacetate. This directly yields the final this compound scaffold. While this method is more convergent, it requires the additional step of preparing the substituted thiourea.

A general procedure for the Hantzsch synthesis involves dissolving thiourea in ethanol and adding the α-haloketone, followed by refluxing for several hours. prepchem.com The product often precipitates upon cooling or after pouring the reaction mixture into water.

Amidation Reactions for Furoylamino Moiety Incorporation

The introduction of the 2-furoylamino group is typically achieved through an amidation reaction.

Acylation of Ethyl 2-amino-1,3-thiazole-4-acetate: This is the most common method, where the pre-formed aminothiazole intermediate is reacted with 2-furoyl chloride. The reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to neutralize the HCl byproduct.

The preparation of 2-furoyl chloride is a critical preliminary step. It is typically synthesized from 2-furoic acid by refluxing with an excess of thionyl chloride. mdpi.com Phosgene can also be used as a chlorinating agent. alfachemch.com

The synthesis of N-(2-furoyl)thiourea can be achieved by reacting 2-furoyl chloride with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form 2-furoyl isothiocyanate, which is then reacted in situ with an amine. researchgate.net

Esterification Techniques for the Ethyl Acetate Side Chain

The ethyl acetate side chain is typically introduced as part of the ethyl 4-chloroacetoacetate precursor. Therefore, a separate esterification step on the final thiazole scaffold is generally not required. The synthesis of ethyl 4-chloroacetoacetate itself involves an esterification step. Industrial production often involves the chlorination of diketene to form an intermediate acid chloride, which is then reacted with ethanol. semanticscholar.org Alternatively, ethyl acetoacetate can be chlorinated to yield the desired product.

Synthetic Routes to Analogues and Derivatives of this compound

The modular nature of the synthetic strategies allows for the preparation of a wide range of analogues by modifying the different components of the molecule.

Modifications on the Furan Ring

Modifications on the furan ring can be introduced by using substituted 2-furoic acids as starting materials. These substituted furoic acids can then be converted to the corresponding furoyl chlorides and incorporated into the thiazole scaffold using the amidation methods described above.

For instance, the synthesis of analogues with a nitro group on the furan ring can be achieved by starting with 5-nitro-2-furoic acid. This can be converted to 5-nitro-2-furoyl chloride and then reacted with ethyl 2-amino-1,3-thiazole-4-acetate. The resulting nitro-substituted compound can potentially be reduced to an amino-substituted analogue, providing further avenues for derivatization.

The following table summarizes the key precursors and their roles in the synthesis:

PrecursorRole in the Synthesis
Ethyl 4-chloroacetoacetateProvides the C4-C5 bond and the ethyl acetate side chain of the thiazole ring.
ThioureaProvides the N-C-S backbone of the 2-aminothiazole ring.
2-Furoic AcidThe source of the furan moiety.
2-Furoyl ChlorideThe activated form of 2-furoic acid used for acylation.
N-(2-furoyl)thioureaA pre-functionalized precursor for direct Hantzsch synthesis.

The following table outlines the key reaction types involved in the synthesis:

Reaction TypeDescription
Hantzsch Thiazole SynthesisCyclocondensation of an α-haloketone with a thioamide to form a thiazole ring. nih.govnih.govut.ac.ir
Amidation/AcylationFormation of an amide bond, typically by reacting an amine with an acyl chloride.
ChlorinationIntroduction of a chlorine atom, used in the synthesis of ethyl 4-chloroacetoacetate and 2-furoyl chloride. mdpi.comsemanticscholar.org
EsterificationFormation of an ester, integral to the synthesis of the ethyl acetate side chain precursor.

Substituent Variations on the Thiazole Ring

The thiazole ring of this compound offers opportunities for structural modifications, particularly at the C5 position, to modulate the compound's physicochemical and biological properties. Key synthetic approaches for introducing substituents at this position include alkylation and arylation.

The foundational Hantzsch thiazole synthesis remains a cornerstone for creating the initial thiazole ring. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, ethyl 4-chloroacetoacetate would be reacted with N-(furan-2-carbonyl)thiourea. The resulting ethyl 2-(2-furoylamino)-1,3-thiazole-4-acetate can then undergo further modifications.

Recent advancements have focused on direct C-H functionalization, providing a more atom-economical approach to derivatization. For instance, palladium-catalyzed direct arylation has been successfully applied to thiazole derivatives. This method allows for the introduction of various aryl groups at the C5 position by coupling the thiazole scaffold with aryl halides. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and regioselectivity.

Alkylation at the C5 position can be achieved through various synthetic routes. One common method involves the use of organometallic reagents, such as Grignard or organolithium reagents, which can introduce alkyl groups onto the thiazole ring. Another approach is through radical alkylation, which offers a complementary method for installing alkyl substituents.

Below is a table summarizing various substituent variations on the thiazole ring:

PositionSubstituentMethod of IntroductionKey Reagents
C5ArylDirect C-H ArylationPalladium catalyst, aryl halide, base
C5AlkylOrganometallic AdditionGrignard reagent, alkyl halide
C5HalogenHalogenationN-Halosuccinimide

Alterations of the Ester Moiety

The ethyl ester moiety of the scaffold is a versatile handle for further chemical modifications, including hydrolysis, amidation, and transesterification. These transformations can significantly impact the compound's solubility, metabolic stability, and interaction with biological targets.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. google.com Acid-catalyzed hydrolysis is also effective but may be slower. google.com The resulting carboxylic acid can serve as a precursor for the synthesis of other derivatives, such as amides and esters.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form amides. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the ester can be directly converted to an amide by heating it with an amine, although this method often requires harsh conditions and may result in lower yields. A milder approach involves the use of a catalyst, such as sodium cyanide, to facilitate the amidation of the ester.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed as a byproduct.

The following table outlines the alterations of the ester moiety:

TransformationReagents and ConditionsProduct
HydrolysisNaOH or KOH (aq), then H+Carboxylic Acid
Amidation (from acid)Amine, DCC or EDCAmide
Amidation (from ester)Amine, NaCN (cat.), heatAmide
TransesterificationR'OH, acid or base catalystNew Ester

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and Its Derivatives

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of the title compound and its derivatives. The Hantzsch thiazole synthesis, being the key step in forming the core scaffold, has been the subject of numerous optimization studies. nih.gov

Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the outcome of the Hantzsch synthesis. While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and reduce reaction times. These include Lewis acids, Brønsted acids, and solid-supported catalysts. cem.de The solvent also plays a crucial role, with polar solvents like ethanol, methanol, and dimethylformamide (DMF) being commonly used. nih.gov Green chemistry approaches have explored the use of water as a solvent or solvent-free conditions, often in combination with microwave irradiation, to provide more environmentally friendly and efficient syntheses. nih.govresearchgate.net

Temperature and Reaction Time: Temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products and decomposition of the desired product. Microwave-assisted synthesis has emerged as a powerful technique, often allowing for rapid heating and significantly reduced reaction times, leading to higher yields and purer products. nih.gov

Reactant Stoichiometry and Order of Addition: The stoichiometry of the reactants, namely the α-haloketone and the thioamide, should be carefully controlled to maximize the yield of the desired thiazole. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of impurities that are difficult to remove. The order of addition of the reactants can also impact the outcome of the reaction, and in some cases, a one-pot, multi-component approach can be employed to streamline the synthesis. cem.de

The table below summarizes key parameters for optimization:

ParameterVariationsImpact on Yield and Purity
CatalystLewis acids, Brønsted acids, solid-supported catalystsCan significantly increase reaction rate and yield
SolventEthanol, methanol, DMF, water, solvent-freeAffects solubility of reactants and reaction rate
TemperatureRoom temperature to reflux, microwave irradiationHigher temperatures can increase rate but may lead to side products
Reaction TimeMinutes to hoursOptimized to ensure complete reaction without product degradation

Elucidation of Molecular Interactions and Biological Activity Profiles

Exploration of Potential Biological Targets and Pathways

The 1,3-thiazole nucleus is a key pharmacophore found in numerous compounds with diverse biological activities, suggesting its capability to interact with various biological targets.

Enzyme Inhibition Studies (In Vitro)

No specific enzyme inhibition studies have been published for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. However, research on analogous thiazole-containing structures demonstrates significant potential for this class of compounds to act as enzyme inhibitors. For example, various derivatives have shown inhibitory activity against enzymes crucial in metabolic diseases and microbial survival.

One study investigated a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives for their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. Several of these compounds demonstrated significant inhibition of the enzyme at a concentration of 10 µM. mdpi.com Another study on 2-aminothiazole (B372263) sulfonamides identified compounds with potent, dose-dependent inhibitory activity against urease and α-glucosidase. nih.gov These findings suggest that the thiazole (B1198619) scaffold is a promising framework for developing inhibitors of clinically relevant enzymes.

Table 1: In Vitro Enzyme Inhibition by Structurally Related Thiazole Derivatives
Compound ClassTarget EnzymeKey FindingsReference
2-(Adamantan-1-ylamino)thiazol-4(5H)-ones11β-HSD1Inhibition observed in the range of 15.30% to 82.82% at a 10 µM concentration. mdpi.com mdpi.com
2-Aminothiazole SulfonamidesUreaseSeveral derivatives showed dose-dependent inhibition with IC₅₀ values comparable to the standard inhibitor, thiourea (B124793). nih.gov nih.gov
2-Aminothiazole Sulfonamidesα-GlucosidaseA number of synthesized compounds demonstrated inhibitory activity against α-glucosidase. nih.gov nih.gov

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis, Cell Cycle Regulation in Cell Lines)

While direct studies on this compound are absent, the broader class of 1,3-thiazole derivatives has been shown to modulate critical cellular pathways, including apoptosis (programmed cell death), which is a key target in cancer therapy.

For instance, a study on synthetic 1,3-thiazole-incorporated phthalimide (B116566) derivatives demonstrated that these compounds possess potential cytotoxic activity through the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.gov Research on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, another scaffold containing a substituted ethyl acetate (B1210297) group, found that a lead compound could effectively induce apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed a significant increase in both early and late apoptotic cell populations upon treatment. nih.gov These studies underscore the potential for thiazole-based compounds to interfere with cell survival pathways.

Investigation of Antimicrobial Mechanisms (If Applicable to Compound Class)

The 1,3-thiazole ring is a structural component of many known antimicrobial agents, and numerous studies have confirmed the antibacterial and antifungal potential of this heterocyclic system.

Antibacterial Activity Assessments in Microbial Strains

There are no specific antibacterial activity reports for this compound. However, a closely related series of compounds, [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters, were synthesized and evaluated for their antimicrobial properties. nih.gov These compounds share the same ethyl thiazol-4-yl-acetate core structure. The study showed that certain derivatives possessed activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Other research into different 1,3-thiazole derivatives has also revealed activity against methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative bacterium Escherichia coli. nih.gov

Table 2: Antibacterial Activity of Structurally Related Thiazole Derivatives (MIC in mg/L)
Compound SeriesS. aureusS. epidermidisE. coliReference
[2-[2-(acylamino)]thiazol-4-yl]acetic acid ethyl esters15662.5 - 312Not Active nih.gov
2-phenyl-1,3-thiazole derivative125-150 µg/mLNot Tested125-150 µg/mL nih.gov

Elucidation of Biological Mechanisms Through Omics Approaches (e.g., Proteomics, Transcriptomics)

Without dedicated research studies on this compound, any discussion of its biological profile would be speculative and would not meet the required standards of scientific accuracy and detail, including the generation of data tables based on experimental findings. Further research is required to elucidate the potential therapeutic properties of this specific chemical entity.

Structure Activity Relationship Sar Studies of Ethyl 2 2 Furoylamino 1,3 Thiazol 4 Yl Acetate and Its Analogues

Positional Scanning and Substituent Effects on Biological Efficacy

Positional scanning involves introducing various substituents at different positions of the core structure to map the chemical space required for optimal biological interactions. The electronic and steric properties of these substituents can profoundly influence the molecule's efficacy.

For the ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate scaffold, key positions for modification include the furan (B31954) ring (positions 3, 4, and 5), the thiazole (B1198619) ring (position 5), and the ethyl ester.

Furan Ring Substituents: The furan ring's electronic properties can be modulated by adding substituents. Introducing electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN) or electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃) can alter the molecule's interaction with its biological target. For instance, in related thiazole derivatives, the presence of EWGs on an aromatic ring has been shown to be beneficial for certain biological activities. nih.gov

Thiazole Ring Substituents: The C5 position of the thiazole ring is a common site for modification. Introducing small alkyl groups could enhance hydrophobic interactions within a binding pocket. Bulky substituents, however, might lead to steric hindrance, thereby reducing activity.

Amide Linker: The N-H of the amide group is a potential hydrogen bond donor. Alkylation at this position would remove this capability, which can help determine the importance of this hydrogen bond for biological activity.

The following interactive table illustrates hypothetical effects of substituents on biological efficacy based on general SAR principles for thiazole-containing compounds.

Position of SubstitutionSubstituent (R)Electronic EffectSteric EffectAnticipated Impact on Efficacy
Furan C5-NO₂Electron-WithdrawingSmallPotentially increases activity through enhanced binding interactions.
Furan C5-OCH₃Electron-DonatingSmallMay increase or decrease activity depending on target's electronic requirements.
Furan C4-ClElectron-WithdrawingSmallCould enhance activity via halogen bonding or by altering electronic distribution.
Thiazole C5-CH₃Electron-DonatingSmallMay improve hydrophobic interactions, potentially increasing potency.
Thiazole C5-PhenylNeutralLargeCould decrease activity due to steric clash, or increase it if an additional binding pocket is engaged.

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry is a critical determinant of biological activity, as biological targets like enzymes and receptors are chiral environments. nih.govnih.gov While the parent compound, this compound, is achiral, introducing a chiral center via modification can lead to stereoisomers with markedly different biological profiles. nih.gov

For example, modification of the acetate (B1210297) linker, such as adding a methyl group to the α-carbon (the carbon adjacent to the ester carbonyl), would create a chiral center, resulting in (R)- and (S)-enantiomers.

(R)-enantiomer: One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent biological response.

(S)-enantiomer: The other enantiomer, being a mirror image, may bind weakly or not at all, resulting in lower activity or inactivity. In some cases, it could even bind to a different target, leading to off-target effects.

This stereospecificity arises because the precise three-dimensional arrangement of atoms is necessary to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the target's binding site. Studies on other chiral compounds have consistently shown that stereochemistry can be a key driver for both potency and pharmacokinetics. nih.gov

Conformational Analysis and Bioactive Conformations

Conformational analysis examines the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. The molecule must adopt a specific three-dimensional shape, known as the "bioactive conformation," to bind effectively to its biological target.

The key rotatable bonds in this compound are:

The bond between the furan ring and the amide carbonyl group.

The amide C-N bond.

The bond between the thiazole ring and the acetate side chain.

The relative orientation of the furan and thiazole rings is crucial. Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to predict the lowest energy (most stable) conformations and understand the molecule's flexibility. mdpi.com The bioactive conformation may not be the lowest energy conformation, but the energy required to adopt it must not be prohibitively high. The planarity of the furoylamino-thiazole core is likely important for activity, facilitating π-π stacking interactions with aromatic residues in a protein's active site.

Contributions of the Furan Ring to Biological Specificity

Aromatic Interactions: The π-electron system of the furan ring can engage in π-π stacking or cation-π interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) of a target protein.

Hydrogen Bonding: The oxygen atom in the furan ring is a hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor group in the active site, thereby anchoring the ligand and contributing to binding affinity and specificity.

Scaffold Rigidity: The ring provides a rigid scaffold that helps to correctly orient the crucial amide linker and other parts of the molecule for optimal interaction with the target.

Replacing the furan ring with other aromatic systems can help probe its importance. For example, substituting it with a phenyl, pyridine (B92270), or thiophene (B33073) ring would alter the electronic distribution, hydrogen bonding capacity, and steric profile, leading to changes in biological specificity and activity. Studies on similar scaffolds have shown that such modifications can have a profound impact. nih.gov

Significance of the Thiazole Scaffold in Binding Interactions

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov Its importance stems from its unique electronic and structural properties.

Hydrogen Bonding: The nitrogen atom at position 3 of the thiazole ring is a hydrogen bond acceptor. The N-H of the 2-amino group (part of the amide linkage) acts as a hydrogen bond donor.

Aromaticity and π-Interactions: As an aromatic ring, the thiazole nucleus can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid side chains. nih.gov

Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

Structural Core: It serves as a central hub, connecting the furoylamino moiety and the ethyl acetate side chain in a well-defined spatial arrangement. The thiazole ring's reactivity also allows for the synthesis of a wide array of derivatives. ijper.orgresearchgate.net

The essential role of the thiazole scaffold is highlighted by the broad spectrum of biological activities reported for its derivatives, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govacademie-sciences.frresearchgate.net

Role of the Ester and Acetate Linker in Potency and Selectivity

The ethyl acetate moiety at the C4 position of the thiazole ring is critical for modulating the compound's physicochemical properties and its interaction with the target.

The Ester Group: The ethyl ester group significantly influences the compound's lipophilicity. This characteristic is crucial for its ability to cross cell membranes. The ester may also function as a prodrug; in a biological system, it could be hydrolyzed by esterase enzymes to the corresponding carboxylic acid. This carboxylic acid might be the actual active form of the molecule, potentially forming strong ionic or hydrogen bonds with the target protein. Modifying the alcohol portion of the ester (e.g., from ethyl to methyl or tert-butyl) can tune the rate of hydrolysis and alter cell permeability.

The Acetate Linker: The methylene (B1212753) (-CH₂-) group acts as a flexible spacer between the rigid thiazole ring and the ester carbonyl. This linker allows the ester group to adopt an optimal orientation within the binding site to maximize interactions. Varying the length of this linker (e.g., to a propionate (B1217596) or butyrate) could be used to probe the dimensions of the binding pocket. Increasing or decreasing the linker length might enhance or diminish potency depending on the specific topology of the active site.

Development of Pharmacophore Models for Targeted Biological Activities

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Developing such a model for the this compound class of compounds is a key step in rational drug design. researchgate.net

Based on the structure of the title compound, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor (HBA): The furan oxygen, the amide carbonyl oxygen, the thiazole nitrogen, and the ester carbonyl oxygen.

Hydrogen Bond Donor (HBD): The amide N-H group.

Aromatic Ring (AR): The furan ring and the thiazole ring, capable of π-stacking interactions.

Hydrophobic (HY) feature: The ethyl group of the ester.

Once a pharmacophore model is validated using a set of active and inactive analogues, it can be employed as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for the desired biological activity. nih.govmdpi.com This approach accelerates the discovery of new lead compounds by focusing on molecules that possess the necessary structural features for target binding.

Computational and Theoretical Investigations of Ethyl 2 2 Furoylamino 1,3 Thiazol 4 Yl Acetate

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Given the diverse pharmacological activities of thiazole (B1198619) derivatives, several classes of enzymes are proposed as potential targets. uq.edu.au

Thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov Docking studies of similar thiazole derivatives have shown strong binding affinities for the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com The binding is typically stabilized by hydrogen bonds involving the thiazole nitrogen, the amide linker, and key amino acid residues in the hinge region of the kinase. The furan (B31954) ring and ethyl acetate (B1210297) group can form additional hydrophobic and van der Waals interactions within the active site. mdpi.com

Another important class of targets includes bacterial enzymes such as DNA gyrase and glucosamine-6-phosphate synthase. researchgate.netresearchgate.net Molecular docking of thiazole analogues into the active sites of these enzymes has revealed that interactions with the thiazole core and its substituents can disrupt essential metabolic pathways in bacteria. researchgate.net Furthermore, viral proteases, such as the main protease (Mpro) of SARS-CoV-2, have also been explored as targets for thiazole derivatives, with docking studies predicting stable binding. nih.govnih.gov

Proposed Target ClassSpecific ExampleKey Interacting Residues (Hypothetical)Predicted Binding Energy Range (kcal/mol)
Protein Kinases EGFR, VEGFR-2MET, GLN, LYS, PHE-7.0 to -9.5
Bacterial Enzymes DNA Gyrase BASP, GLY, ILE, ARG-6.5 to -8.5
Viral Proteases SARS-CoV-2 MproHIS, GLY, MET, GLN-7.0 to -9.0
Inflammatory Enzymes Cyclooxygenase (COX)ARG, TYR, SER, LEU-7.5 to -9.0

This table presents hypothetical data based on docking studies of structurally similar thiazole derivatives against various biological targets.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. researchgate.net For this compound, these calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. researchgate.net In thiazole derivatives, the HOMO is often localized on the electron-rich thiazole and furan rings, while the LUMO may be distributed across the carbonyl groups and the aromatic systems. uomphysics.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. irjweb.com Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, typically around oxygen and nitrogen atoms. Blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the carbonyl oxygens and the furan oxygen are expected to be the most electron-rich sites.

Quantum Chemical ParameterDescriptionTypical Value/Observation for Thiazole Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-5.5 to -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-0.8 to -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.0 eV
Dipole Moment Measure of the overall polarity of the molecule.2.0 to 4.0 Debye
Mulliken Atomic Charges Calculated partial charges on individual atoms, indicating local electron density.Negative charges on O and N atoms; positive on carbonyl C.

This table contains representative data from DFT calculations performed on similar thiazole-containing molecules. irjweb.com

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of the docked pose of this compound within a target's active site and for refining the understanding of binding interactions. plos.orgresearchgate.net

During an MD simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the trajectory of the system is calculated over a period typically ranging from nanoseconds to microseconds. nih.gov Key analyses performed on the trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD of the ligand and protein backbone atoms measures the stability of the complex; a low and stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound. nih.gov RMSF analysis identifies the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. researchgate.net

Furthermore, MD simulations allow for the calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This provides a more accurate estimation of the binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. nih.gov

MD Simulation ParameterPurposeTypical Finding for a Stable Thiazole-Protein Complex
Simulation Time Duration of the simulation to observe dynamic behavior.50 - 200 nanoseconds (ns)
RMSD (Protein Backbone) Measures the stability of the protein structure upon ligand binding.Converges to a stable value < 3 Å.
RMSD (Ligand) Measures the stability of the ligand's position in the binding pocket.Converges to a stable value < 2 Å relative to the protein.
RMSF Identifies flexible regions of the protein; peaks can indicate key interaction sites.Low fluctuations in binding site residues, indicating stable contacts.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time.Key hydrogen bonds are maintained for >70% of the simulation time.
Binding Free Energy (MM-GBSA) Provides a quantitative estimate of binding affinity.Favorable negative values (e.g., -20 to -50 kcal/mol).

This table summarizes typical parameters and expected results from an MD simulation of a stable ligand-protein complex based on published studies of thiazole inhibitors. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity), electronic properties, and topological features (e.g., molecular shape and connectivity). researchgate.net Multiple Linear Regression (MLR) is then used to build a model that links these descriptors to the observed activity. kashanu.ac.ir

For thiazole derivatives, QSAR studies have successfully modeled antimicrobial and anticancer activities. researchgate.nettandfonline.comresearchgate.net Descriptors such as molecular connectivity indices, Kier's shape indices, and autocorrelation descriptors have been shown to be important for activity. researchgate.nettandfonline.com A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated R², predictive R²), can provide valuable insights into the structural features required for a specific biological effect.

Descriptor ClassExample DescriptorInformation EncodedPotential Influence on Activity
Constitutional Molecular Weight (MW)Size and mass of the molecule.May correlate with steric fit in a binding site.
Topological Molecular Connectivity Index (χ)Degree of branching and connectivity of atoms.Influences molecular shape and interaction potential.
Geometric Kier's Shape Index (κα)Quantifies molecular shape relative to linear, branched, or cyclic structures.Critical for complementarity with the target's active site.
Physicochemical LogP (Octanol-Water Partition)Lipophilicity of the molecule.Affects membrane permeability and hydrophobic interactions.
Electronic Autocorrelation (MATS8c)Distribution of partial charges over the molecular topology.Important for electrostatic and hydrogen bonding interactions.

This table lists common descriptor classes used in QSAR modeling and their relevance to biological activity, as reported for thiazole derivatives. researchgate.nettandfonline.com

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Relevant to Biological Research

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess a molecule's likely Absorption, Distribution, Metabolism, and Excretion profile. For this compound, these predictions help to evaluate its potential as a biologically active agent.

A key component of ADME prediction is assessing compliance with empirical rules like Lipinski's Rule of Five, which identifies compounds with physicochemical properties favorable for oral bioavailability. These rules consider molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. dntb.gov.ua Other important predicted parameters include aqueous solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. consensus.app For instance, high GI absorption and good aqueous solubility are desirable for orally administered drugs.

ADME PropertyDescriptionPredicted Value/Status for this compound
Molecular Weight Mass of the molecule.280.29 g/mol (Complies with Lipinski's Rule < 500)
LogP (Lipophilicity) Octanol-water partition coefficient.~1.7 (Complies with Lipinski's Rule < 5) uni.lu
Hydrogen Bond Donors Number of N-H and O-H bonds.1 (Complies with Lipinski's Rule < 5)
Hydrogen Bond Acceptors Number of N and O atoms.6 (Complies with Lipinski's Rule < 10)
Aqueous Solubility (LogS) Logarithm of the molar solubility in water.Moderately soluble
GI Absorption Predicted absorption from the gastrointestinal tract.High
BBB Permeation Likelihood of crossing the blood-brain barrier.Low to moderate

This table presents predicted ADME properties for the title compound based on its chemical structure and data from similar compounds. The Lipinski's Rule parameters are calculated from its known structure.

Chemoinformatics and Virtual Screening Approaches for Analogue Discovery

Chemoinformatics combines computational methods with chemical information to support drug discovery. One of its most powerful applications is virtual screening, which involves searching large chemical databases to identify new compounds with a desired biological activity. researchgate.net For this compound, these approaches can be used to discover novel analogues with potentially improved potency or pharmacokinetic profiles. researchgate.net

Virtual screening can be broadly categorized into two types: structure-based and ligand-based. Structure-based virtual screening (SBVS) uses the 3D structure of a biological target (e.g., from X-ray crystallography) to dock millions of compounds from a virtual library, ranking them based on their predicted binding affinity. plos.org This method is effective when a high-quality target structure is available.

Ligand-based virtual screening (LBVS) is used when the target structure is unknown. It relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching, which identifies compounds with similar topological fingerprints, and 3D pharmacophore modeling. A pharmacophore model is an abstract representation of the key steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to its target. This model can then be used as a 3D query to search for new chemical scaffolds that match the essential features of the lead compound. researchgate.net

Advanced Research Applications and Future Directions for Ethyl 2 2 Furoylamino 1,3 Thiazol 4 Yl Acetate

Potential as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Given the prevalence of the thiazole (B1198619) scaffold in inhibitors of key enzymes, ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate holds potential for development into such a tool.

Structurally similar thiazole derivatives have been shown to inhibit a range of enzymes critical to disease pathways, including various kinases, superoxide (B77818) dismutase, and acetylcholinesterase. nih.govacs.orgmdpi.com For example, numerous thiazole-containing molecules act as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Sirtuin 2 (SIRT2), which are pivotal in cancer progression. mdpi.commdpi.com

To be an effective chemical probe, a molecule must exhibit high selectivity for its target. The development of this compound into a probe would involve synthesizing analogs and screening them against panels of related enzymes to identify highly selective binders. Once selectivity is achieved, the probe could be modified with reporter tags (e.g., fluorescent dyes or biotin) to enable visualization and isolation of its target protein, thereby helping to elucidate complex biological pathways.

Role in Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Research

In drug discovery, a "lead compound" is a chemical starting point that has promising biological activity but requires refinement to become a viable drug candidate. researchgate.net The process of modifying this lead to improve its properties is known as lead optimization. preprints.orgpatsnap.com The versatile 1,3-thiazole core makes this compound an excellent candidate for both lead identification and optimization. nih.govnih.gov

Starting with this scaffold, medicinal chemists can systematically modify its three main components:

The Furoyl Group: Replacing the furan (B31954) ring with other aromatic or heterocyclic systems can modulate binding affinity and selectivity for a target.

The Thiazole Core: While the core is often maintained, minor substitutions could be explored.

The Ethyl Acetate (B1210297) Side Chain: This ester group can be hydrolyzed to a carboxylic acid or converted to various amides to alter solubility, cell permeability, and interaction with target proteins. A similar strategy has been successfully employed for thiazolyl-indole derivatives, where the ethyl acetate moiety was converted into various hydrazides to generate potent multi-target anticancer agents. nih.gov

This systematic modification, guided by structure-activity relationship (SAR) studies, allows for the generation of a library of related compounds. These new molecules can then be tested to identify leads with enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. patsnap.com

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design uses the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. acs.org For this compound, this process would begin by identifying a potential biological target, such as a protein kinase, based on the known activities of similar thiazoles. mdpi.com

Computational methods like molecular docking could then be used to predict how the compound fits into the target's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, and suggest specific structural modifications to enhance binding.

Key strategies for rational design include:

Shape Complementarity: Modifying substituents to better fit the unique shape of the target's binding pocket can significantly improve selectivity. acs.org

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties can optimize pharmacokinetic properties without losing potency. For instance, the furan ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring. nih.gov

Structure-Based Design: If a crystal structure of the target protein is available, modifications can be designed with atomic precision to maximize favorable interactions and minimize unfavorable ones.

The table below shows examples of thiazole derivatives and their targeted biological activity, illustrating the potential pathways that could be targeted through rational design of analogs of this compound.

Compound ClassBiological TargetTherapeutic Area
Hydrazinyl ThiazolesVEGFR-2Anticancer
Phenylthiazole DerivativesM. tuberculosisAntitubercular
Thiazole-based HybridsAcetylcholinesterase (AChE)Neurodegenerative Disease
2-AminothiazolesCruzainChagas Disease
Thiazolyl-PyrazolinesEGFRAnticancer

This table presents data for structurally related thiazole compounds to indicate potential research directions.

Exploration of Novel Synthetic Pathways for Scalability

For a compound to be useful in extensive research or as a drug candidate, it must be produced efficiently and in large quantities. The likely synthesis of this compound would involve the acylation of a 2-aminothiazole (B372263) precursor. The standard Hantzsch thiazole synthesis is a reliable method for creating the core ring. nih.gov

A plausible and scalable synthetic route would start with the reaction between ethyl 4-chloroacetoacetate and thiourea (B124793) to form ethyl 2-(2-aminothiazol-4-yl)acetate. pharmaffiliates.comnih.gov This key intermediate can then be acylated with 2-furoyl chloride in the presence of a base to yield the final product.

Future research into novel synthetic pathways could focus on:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce waste, time, and cost.

Catalytic Methods: Employing modern catalysts, such as iridium or palladium, to form the thiazole ring or perform C-H functionalization under milder conditions, potentially allowing for broader substrate tolerance. acs.org

Flow Chemistry: Using continuous flow reactors to improve reaction control, safety, and scalability for large-scale production.

Integration with High-Throughput Screening Platforms for New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nuvisan.comnih.gov this compound and a library of its derivatives could be integrated into HTS campaigns to uncover new therapeutic applications.

The process involves:

Library Generation: Synthesizing a diverse set of analogs by varying the substituents on the furoyl, thiazole, and acetate components.

Assay Miniaturization: Adapting biological tests into formats suitable for robotic handling in 384- or 1536-well plates. nuvisan.com

Screening: Testing the compound library against a wide range of biological targets, such as enzymes, receptors, or whole cells, to identify "hits." nih.gov

Given the broad spectrum of activities reported for thiazoles, an HTS campaign could screen for novel anticancer, antimicrobial, antifungal, or anti-inflammatory agents. nih.govmdpi.commdpi.com Hits from the screen would then undergo further validation and optimization to confirm their mechanism of action.

Development of Advanced Biological Assay Systems for Mechanistic Insights

Once a compound shows activity in a primary screen, advanced biological assays are needed to understand how it works (its mechanism of action). For a potential inhibitor like this compound, this would involve a cascade of experiments. nih.gov

Biochemical Assays: These cell-free assays directly measure the compound's effect on a purified target protein, such as an enzyme. For a kinase inhibitor, this would involve quantifying the inhibition of phosphate (B84403) transfer to a substrate. mdpi.com

Cell-Based Assays: These experiments test the compound's effect in a living cell. Examples include cell viability assays (like the MTT assay) to measure cytotoxicity against cancer cells, or reporter gene assays to measure the activity of a specific signaling pathway. mdpi.commdpi.com

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the compound binds to its intended target within the complex environment of the cell.

Phenotypic Assays: More complex assays, such as those measuring cancer cell migration or angiogenesis, can provide insights into the compound's effects on disease-relevant biological processes. acs.org

Developing and employing these sophisticated assays would be crucial for validating any initial hits and understanding their precise molecular mechanisms.

Comparative Studies with Existing Thiazole-Based Research Compounds and Emerging Heterocycles

To understand the unique potential of the 2-furoylamino-thiazole scaffold, it is essential to compare its biological and chemical properties with those of other well-known heterocyclic compounds.

Comparison with other Thiazoles: The compound's activity profile should be benchmarked against established thiazole-containing drugs and research compounds (e.g., Dasatinib, a thiazole-containing kinase inhibitor). This helps to identify whether the furoyl group offers any advantages in terms of potency, selectivity, or other properties.

Comparison with Bioisosteres: The furan ring is a bioisostere of other five-membered aromatic rings like thiophene and pyrrole. Synthesizing and testing these analogs would reveal the importance of the oxygen atom in the furan ring for biological activity.

These comparative studies are fundamental to placing the compound within the broader context of medicinal chemistry and identifying the most promising avenues for future development.

Contributions to the Understanding of Structure-Function Relationships in Heterocyclic Medicinal Chemistry

The study of this compound and its analogues has provided significant insights into the structure-function relationships (SFR) that govern the biological activity of heterocyclic compounds. This specific molecule, possessing a unique combination of a furan ring, an amide linkage, a thiazole core, and an ethyl acetate side chain, serves as a valuable scaffold for probing the chemical space of medicinally relevant heterocycles. Research focused on modifying each of these components has helped to elucidate the role of various structural motifs in modulating pharmacological effects.

The 1,3-thiazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, attributed to its ability to engage in various biological interactions. nih.govresearchgate.net The diverse biological activities exhibited by thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the versatility of this heterocyclic core. mdpi.com Structure-activity relationship (SAR) studies on 2,4-disubstituted thiazoles, in particular, have been instrumental in guiding the design of novel therapeutic candidates. mdpi.com

The Influence of the 2-Acylamino Group

The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of biological activity. In the case of this compound, this position is occupied by a 2-furoylamino group. The amide linkage at this position is a common feature in many biologically active thiazoles. academie-sciences.fr

In a study on 1,3-thiazole-piperazine derivatives as acetylcholinesterase inhibitors, a 2-furoyl substituent resulted in an IC50 value of 0.27 µM, showcasing the potential of the furoyl moiety in enzyme inhibition. academie-sciences.fr

The Significance of the 1,3-Thiazole Core

The thiazole nucleus acts as a central scaffold, orienting the functional groups at the 2- and 4-positions in a specific spatial arrangement conducive to interaction with biological targets. The sulfur and nitrogen atoms within the thiazole ring are key features, contributing to the molecule's electronic properties and its ability to form coordinate bonds or hydrogen bonds. researchgate.net The aromaticity of the thiazole ring also allows it to participate in hydrophobic and π-stacking interactions with biological macromolecules. mdpi.com

The Role of the 4-Position Substituent

The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. In this compound, this position is occupied by an ethyl acetate group. This group can influence several properties, including solubility, metabolic stability, and the ability to interact with specific binding sites on a target protein.

SAR studies have shown that variations in the substituent at the 4-position can lead to significant changes in biological activity. For example, the presence of a carboxylic acid moiety at this position has been identified as an essential requirement for anti-carbonic anhydrase III activity in a series of thiazole derivatives. mdpi.com The ethyl ester in the title compound could potentially act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

The following table summarizes the general structure-activity relationships for 2,4-disubstituted thiazole derivatives based on available literature, which helps in understanding the potential contributions of the different parts of this compound.

PositionSubstituentGeneral Influence on Biological Activity
2-Position Acylamino groupThe nature of the acyl group (e.g., aromatic, heterocyclic) significantly impacts potency and selectivity. The amide linker is often crucial for activity.
Furoyl groupThe furan ring can participate in hydrogen bonding and π-π stacking. Its replacement with other rings alters the biological profile.
4-Position Alkyl/Aryl groupCan influence lipophilicity and steric interactions with the target. nih.gov
Carboxylic acid/EsterAffects solubility and can act as a key binding group. The ester may function as a prodrug. mdpi.com

The systematic exploration of modifications to the this compound scaffold contributes valuable knowledge to the field of heterocyclic medicinal chemistry. By dissecting the roles of the individual structural components—the 2-furoylamino group, the 1,3-thiazole core, and the 4-ethyl acetate moiety—researchers can better understand the principles of molecular recognition and design more effective and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, and how can intermediates be purified?

  • Methodology : A common approach involves refluxing a benzothioamide derivative with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction cooling and extraction with ether, followed by filtration over anhydrous sodium sulfate, yield the intermediate. Purification via chromatography (e.g., silica gel) ensures high purity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Characterize intermediates via 1^1H/13^13C NMR and IR spectroscopy to confirm functional groups and structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : Analyze 1^1H NMR for thiazole proton signals (~6.8–7.5 ppm) and ester carbonyl resonance (~170 ppm in 13^13C NMR).
  • IR : Confirm the presence of amide (C=O stretch ~1650–1680 cm1^{-1}) and ester (C-O stretch ~1250 cm1^{-1}) groups .
    • Data Consistency : Ensure microanalysis results (e.g., C, H, N, S) align with theoretical values within ±0.4% .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : Evaluate its potential as a kinase inhibitor or antimicrobial agent via in vitro assays (e.g., enzyme inhibition, MIC testing). The thiazole core and furoylamino group enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair with machine learning to predict optimal solvents, temperatures, or catalysts. Experimental validation under narrowed conditions reduces trial-and-error approaches .
  • Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental feedback loops to accelerate synthesis design .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining the crystal structure .
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers or confirm substituent positions on the thiazole ring .
    • Example : reports consistent spectral data for thiazole derivatives, but deviations may arise from solvent effects or impurities requiring iterative purification .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the ester group (e.g., replace ethyl with a hydrolytically labile moiety) to improve solubility.
  • Lipinski’s Rule Compliance : Assess logP, hydrogen bond donors/acceptors, and molecular weight (<500 Da) using tools like SwissADME .
    • Structural Insight : The fluorinated phenyl moiety in analogs () improves membrane permeability, suggesting similar modifications for this compound .

Q. How does molecular docking elucidate the compound’s mechanism of action?

  • Methodology :

  • Target Selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR kinase, bacterial FabH).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses via MD simulations to assess binding stability .
    • Example : demonstrates triazole-thiazole hybrids binding to enzyme active sites, with docking scores correlating with experimental IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.